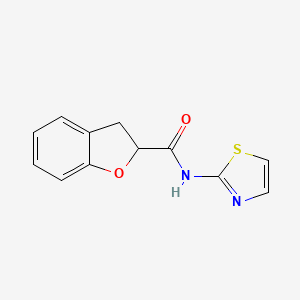![molecular formula C23H17N5O3 B4660301 2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4660301.png)
2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
概要
説明
2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinazoline core linked to a phenyl group substituted with a nitrophenoxy methyl group, makes it a subject of interest for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors such as 2-aminobenzonitrile with hydrazine derivatives under acidic or basic conditions to form the triazoloquinazoline ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated triazoloquinazoline in the presence of a palladium catalyst.
Attachment of the Nitrophenoxy Methyl Group: The final step involves the nucleophilic substitution reaction where the nitrophenoxy methyl group is attached to the phenyl ring using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and employing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to modify the nitro group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups onto the phenyl ring, depending on the electrophile used.
科学的研究の応用
2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways, including apoptosis and cell cycle regulation.
Chemical Biology: It serves as a probe to study the interaction of small molecules with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and survival.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral activity.
1,2,4-Triazolo[4,3-a]pyridine: Studied for its potential as an anti-inflammatory agent.
1,2,4-Triazolo[4,3-a]benzimidazole: Investigated for its antimicrobial properties.
Uniqueness
2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a triazoloquinazoline core with a nitrophenoxy methyl group makes it particularly interesting for targeted medicinal chemistry applications.
特性
IUPAC Name |
2-[3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3/c1-15-11-18(9-10-21(15)28(29)30)31-13-16-5-4-6-17(12-16)22-25-23-19-7-2-3-8-20(19)24-14-27(23)26-22/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAYYYQUFBRFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=CC=CC=C5C4=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-methyl-2-thienyl)(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B4660220.png)
![3,6-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4660224.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B4660235.png)
![2-(Furan-2-yl)-3-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B4660240.png)
![N-butyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4660245.png)
![2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B4660251.png)

![5-[4-(diethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4660281.png)
![(7E)-3-(4-ETHOXYPHENYL)-7-[(5-IODOFURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B4660285.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B4660287.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-cyclooctyl-2-furamide](/img/structure/B4660288.png)
![2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4660296.png)


